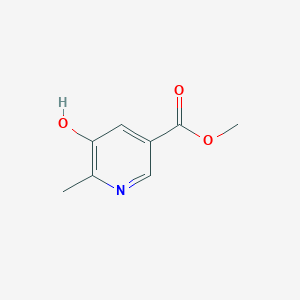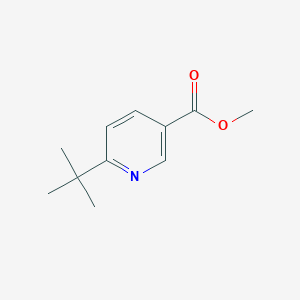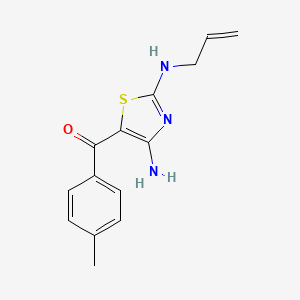
(2-(Allylamino)-4-aminothiazol-5-yl)(p-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Alilamino)-4-aminotiazol-5-il)(p-tolil)metanona es un compuesto orgánico sintético con la fórmula molecular C14H15N3OS. Este compuesto presenta un anillo de tiazol, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2-(Alilamino)-4-aminotiazol-5-il)(p-tolil)metanona típicamente implica la formación del anillo de tiazol seguida de la introducción de los grupos alilamino y p-tolil. Un método común implica la reacción de 2-aminotiazol con isocianato de p-tolil en condiciones controladas para formar el compuesto deseado. La reacción se suele llevar a cabo en un disolvente orgánico como el diclorometano, con la adición de una base como la trietilamina para facilitar la reacción.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2-(Alilamino)-4-aminotiazol-5-il)(p-tolil)metanona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en el anillo de tiazol, utilizando reactivos como halógenos o agentes alquilantes.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Bromo en ácido acético para la halogenación.
Principales Productos Formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
(2-(Alilamino)-4-aminotiazol-5-il)(p-tolil)metanona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora su potencial terapéutico, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2-(Alilamino)-4-aminotiazol-5-il)(p-tolil)metanona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de tiazol puede participar en enlaces de hidrógeno e interacciones π-π, que pueden modular la actividad de las moléculas diana. Además, los grupos alilamino y p-tolil pueden aumentar la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
2-Aminotiazol: Un análogo más simple con actividades biológicas similares.
4-Metilfenetilamina: Comparte el grupo p-tolil pero carece del anillo de tiazol.
Derivados de tiazol: Compuestos con variaciones en los sustituyentes del anillo de tiazol.
Unicidad
(2-(Alilamino)-4-aminotiazol-5-il)(p-tolil)metanona es única debido a la combinación de los grupos alilamino y p-tolil en el anillo de tiazol, que confiere propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C14H15N3OS |
|---|---|
Peso molecular |
273.36 g/mol |
Nombre IUPAC |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H15N3OS/c1-3-8-16-14-17-13(15)12(19-14)11(18)10-6-4-9(2)5-7-10/h3-7H,1,8,15H2,2H3,(H,16,17) |
Clave InChI |
UHCJHGGLQLTCRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NCC=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)
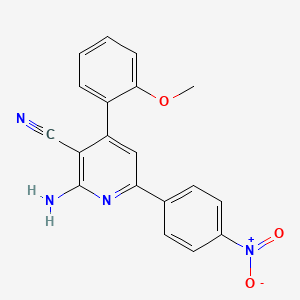
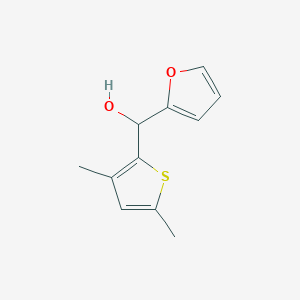
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)
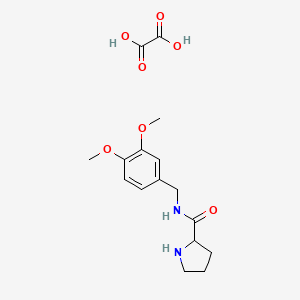
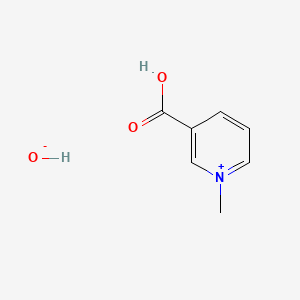


![6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B11769945.png)
![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)
